4,6-dimethyl-3-(1H-pyrrol-1-yl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thieno[2,3-b]pyridine-2-carbohydrazide
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Overview
Description
4,6-DIMETHYL-3-(1H-PYRROL-1-YL)-N’-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a pyrrole ring, and a trimethoxyphenyl group.
Preparation Methods
The synthesis of 4,6-DIMETHYL-3-(1H-PYRROL-1-YL)-N’-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE typically involves multiple steps. The synthetic route often starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the pyrrole ring and the trimethoxyphenyl group. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,6-DIMETHYL-3-(1H-PYRROL-1-YL)-N’-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4,6-DIMETHYL-3-(1H-PYRROL-1-YL)-N’-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE include other thieno[2,3-b]pyridine derivatives and pyrrole-containing compounds These compounds share structural similarities but may differ in their chemical properties and biological activities
Properties
Molecular Formula |
C24H24N4O4S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
4,6-dimethyl-3-pyrrol-1-yl-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C24H24N4O4S/c1-14-12-15(2)26-24-18(14)19(28-10-6-7-11-28)22(33-24)23(29)27-25-13-16-8-9-17(30-3)21(32-5)20(16)31-4/h6-13H,1-5H3,(H,27,29)/b25-13+ |
InChI Key |
OPLBFDAQLZPERV-DHRITJCHSA-N |
Isomeric SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N/N=C/C3=C(C(=C(C=C3)OC)OC)OC)N4C=CC=C4)C |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NN=CC3=C(C(=C(C=C3)OC)OC)OC)N4C=CC=C4)C |
Origin of Product |
United States |
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